2-Chloro-2-phenylethanamine

Description

Structural Classification within Halo-Phenylethylamine Derivatives

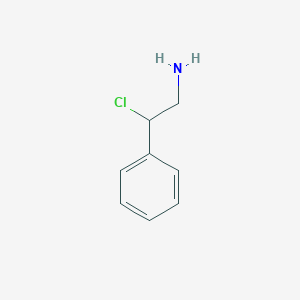

2-Chloro-2-phenylethanamine belongs to the class of organic compounds known as phenethylamines. iarc.fr This classification encompasses molecules featuring a phenyl group attached to an ethylamine (B1201723) backbone. iarc.fr Specifically, it is a halo-phenylethylamine, distinguished by the substitution of a hydrogen atom with a halogen—in this case, chlorine—on the ethylamine chain.

The structure consists of a phenyl ring bonded to an ethanamine group, with a chlorine atom at the carbon atom adjacent to the phenyl ring (the α-carbon). This positioning of the chlorine atom is critical to its chemical properties. The IUPAC name for this compound is this compound. nih.gov It is a primary amine, characterized by the -NH2 group. cymitquimica.com The presence of the chiral center at the chlorinated carbon means the compound can exist as enantiomers.

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C8H10ClN nih.gov |

| Molecular Weight | 155.62 g/mol nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)C(CN)Cl nih.gov |

| InChIKey | IUAYUYABWKLCER-UHFFFAOYSA-N nih.gov |

| CAS Number | 4633-92-5 nih.gov |

To provide context, the following table compares this compound with its parent compound and a related derivative.

| Compound | Molecular Formula | Key Structural Difference |

| 2-Phenylethylamine | C8H11N iarc.fr | Parent structure; no halogen substitution. |

| This compound | C8H10ClN nih.gov | Chlorine atom at the α-carbon position. |

| N,N-Dimethyl-2-chloro-2-phenylethylamine | C10H14ClN nih.gov | Chlorine atom at the α-carbon and two methyl groups on the amine. |

Historical Development of Synthetic Approaches and Early Academic Interest

The broader class of 2-phenylethylamines has been a subject of scientific interest since at least the late 19th century, with initial synthesis of the parent compound, 2-phenylethylamine, reported in the early 20th century. acs.org Early synthetic methods for phenylethylamines included the reduction of benzyl (B1604629) cyanide or β-nitrostyrene. acs.org The Leuckart reaction, using ammonium (B1175870) formate (B1220265) and a ketone (like acetophenone), was also a documented method for producing α-phenylethylamines. orgsyn.org

While specific early research focusing solely on this compound is not extensively documented in initial surveys, academic interest in halogenated phenylethylamines grew from the mid-20th century. Research from 1950 on the pharmacology of the related compound N,N-Dimethyl-2-chloro-2-phenylethylamine indicates that the synthesis and study of such chlorinated derivatives were underway. wikipedia.org The synthesis of this related compound was achieved by treating N,N-dimethyl-2-hydroxy-2-phenylethylamine with thionyl chloride (SOCl2), a common method for converting alcohols to chlorides. wikipedia.org This suggests that similar synthetic strategies, such as the chlorination of 2-phenyl-2-aminoethanol, would have been a viable route to this compound. General synthetic routes for such compounds often involve the reaction of precursors like 2-chloroethylamine (B1212225) with appropriate phenyl-containing reagents.

Contemporary Research Significance and Interdisciplinary Context

In modern chemical research, this compound is primarily valued as a synthetic intermediate and a structural motif for building more complex molecules. cymitquimica.com Its significance lies in the reactivity conferred by the chloro- and amino- functional groups, allowing it to serve as a versatile building block in organic synthesis.

Its interdisciplinary context is most prominent in medicinal chemistry and materials science. In medicinal chemistry, the phenylethylamine scaffold is a core component of many biologically active compounds. acs.orgmdpi.com The introduction of a chlorine atom, as seen in this compound, can modulate the electronic and steric properties of a molecule, which is a common strategy in drug design. For instance, research has shown its utility as a precursor for synthesizing isoquinoline (B145761) alkaloids, such as papaverine (B1678415) analogues. mdpi.commdpi.com These syntheses often involve using the amine as a starting point for constructing larger, more complex heterocyclic systems. mdpi.com One study detailed the synthesis of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, an isoquinoline precursor, highlighting the role of the 2-chloro-2-phenylacetamide (B1267471) moiety derived from a related structure. mdpi.com

Overview of Key Research Domains and Methodological Advancement

The key research domains involving this compound and its derivatives are centered on synthetic methodology and the development of novel compounds.

Synthetic Chemistry: The primary domain is its use in organic synthesis. It can participate in nucleophilic substitution reactions where the amine group acts as the nucleophile, or where the chlorine atom is displaced by another nucleophile. It can also undergo intramolecular cyclization to form reactive intermediates like aziridinium (B1262131) ions, which are then used in further synthetic steps. Recent advancements in synthetic chemistry, such as the development of metal-catalyzed cross-coupling reactions, offer new ways to incorporate phenylethylamine derivatives into complex molecules, enhancing the efficiency and scope of these syntheses. rsc.org

Analytical Chemistry: Methodological advancements have also impacted the study of phenylethylamines. Techniques such as capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) have been developed for the rapid and sensitive analysis of biogenic amines, including phenylethylamine and its derivatives in various samples. csic.es Techniques like ionization-loss stimulated Raman spectroscopy (ILSRS) have been employed to study the conformational structures of related molecules like 2-(2-fluoro-phenyl)-ethylamine, providing deep insights into how halogenation affects molecular shape and interactions. researchgate.net

Medicinal Chemistry: In this field, the compound serves as a scaffold. For example, it is part of the synthesis of anthranilic acid hybrids, which combine the 2-phenylethylamine residue with an anthranilic acid nucleus to create new molecules with potential biological applications. mdpi.com The goal of such research is often to explore new chemical space and identify novel molecular structures for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAYUYABWKLCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4633-92-5 | |

| Record name | 2'-Chlorophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004633925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC173141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Sophisticated Synthetic Methodologies for 2 Chloro 2 Phenylethanamine and Its Stereoisomers

Non-Stereoselective Synthetic Routes and Optimization

Non-stereoselective methods provide the racemic form of 2-Chloro-2-phenylethanamine and are often optimized for yield and simplicity. These routes are fundamental for producing the compound as a precursor for further derivatization or for applications where stereochemistry is not critical.

Amination Reactions of 2-Chloro-2-phenylethyl Precursors

A direct approach to forming the C-N bond is through the amination of a suitable precursor already containing the chloro-phenyl-ethyl framework. This typically involves the reaction of a 2-chloro-2-phenylethyl halide with an amine source. For the synthesis of N-substituted derivatives, such as 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, the reaction of 2-chloroethylamine (B1212225) with N-methyl-2-phenylethanamine under basic conditions (e.g., sodium hydroxide) is a common method. smolecule.com For the parent primary amine, direct amination of a precursor like 2-chloro-1-(chloromethyl)benzene with ammonia (B1221849) or an ammonia equivalent would be the analogous strategy, though such reactions can be challenging to control and may lead to over-alkylation.

Aryl amination processes, such as those used in the synthesis of phenothiazines, represent a related class of C-N bond-forming reactions that can be adapted for such targets. google.com These reactions often employ metal catalysts to facilitate the coupling of an aryl or alkyl halide with an amine.

Halogenation of 2-Hydroxy-2-phenylethanamine Derivatives

An alternative strategy involves the conversion of a hydroxyl group into a chlorine atom in a precursor that already contains the required amine functionality. The halogenation of β-amino alcohols is a well-established transformation. For instance, the synthesis of the tertiary amine N,N-Dimethyl-2-chloro-2-phenylethylamine (DMEA) is achieved by treating the corresponding alcohol, N,N-dimethyl-2-hydroxy-2-phenylethylamine, with thionyl chloride (SOCl₂). wikipedia.org This reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic substitution by the chloride ion.

This method is broadly applicable for converting β-hydroxy amines to their β-chloro counterparts. The choice of halogenating agent is crucial for optimizing yield and minimizing side reactions.

Table 1: Halogenating Agents for Hydroxy- to Chloro- Conversion

| Reagent | Typical Conditions | Notes |

| Thionyl Chloride (SOCl₂) | Often used neat or in a non-polar solvent (e.g., CH₂Cl₂) | Can also react with primary and secondary amines; protection may be needed. |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Powerful chlorinating agent, can be aggressive. |

| Oxalyl Chloride ((COCl)₂) | With a catalyst like DMF (Vilsmeier-Haack reagent) | Typically used for converting carboxylic acids, but can be applied to alcohols. |

| Cyanuric Chloride | Mild conditions | Offers a less harsh alternative to other reagents. |

Reductive Amination Strategies for Related Carbonyl Compounds

Reductive amination is a powerful and versatile one-pot method for synthesizing amines from carbonyl compounds. libretexts.org This process involves the reaction of an aldehyde or ketone with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize this compound, the logical carbonyl precursor would be 2-chloro-1-phenylethanone. This ketone can be reacted with ammonia in the presence of a suitable reducing agent to yield the target primary amine. A wide variety of reducing agents can be employed, each with its own advantages regarding selectivity and reaction conditions. libretexts.orgmdpi.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Use |

| Sodium Borohydride | NaBH₄ | Common, inexpensive, reduces imines and ketones. libretexts.org |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, effective, often used for sensitive substrates. masterorganicchemistry.commdpi.com |

| Hydrogen Gas (H₂) with Metal Catalyst | H₂/Catalyst | Used in industrial applications (e.g., with Ni, Pd, or Pt catalysts). libretexts.orgd-nb.info |

| Formic Acid / Formate (B1220265) Salts | HCOOH / HCOONH₄ | Acts as both a hydrogen source and can be part of the amine source (Leuckart reaction). mdpi.com |

The optimization of reductive amination involves controlling stoichiometry, temperature, and solvent polarity to maximize the yield of the desired amine and minimize side reactions like self-coupling of the carbonyl compound. d-nb.info

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer a highly efficient pathway for building molecular complexity in a single step by combining three or more starting materials. semanticscholar.orgresearchgate.net These reactions are prized for their atom economy and reduction of waste and time. mdpi.com While a direct MCR for this compound is not prominently documented, related structures can be synthesized using these paradigms. For example, a three-component cascade reaction involving silyldichloromethanes, arylnitriles, and chiral N-tert-butanesulfinyl aldimines has been developed to produce 2-chloro-2-aroylaziridines. beilstein-journals.org Aziridines are closely related to 1,2-amino alcohols and 1,2-amino halides and can serve as precursors to them. The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is another versatile MCR platform that could potentially be adapted to generate complex amino acid derivatives that could be further transformed into the target compound. mdpi.com

Enantioselective and Diastereoselective Synthesis

Creating specific stereoisomers of this compound requires advanced synthetic methods that can control the three-dimensional arrangement of atoms. This is crucial for applications where biological activity is dependent on a specific enantiomer.

Asymmetric Catalysis in C-N and C-Cl Bond Formation

Asymmetric catalysis is a premier strategy for accessing enantiomerically pure compounds. ethz.ch This involves using a small amount of a chiral catalyst to generate a large amount of a chiral product.

Asymmetric C-N Bond Formation: The most common approach to establishing the stereocenter in a chiral amine is through the asymmetric reduction of a C=N double bond (an imine).

Asymmetric Reductive Amination: This can be achieved by using a chiral auxiliary or a chiral catalyst. For instance, reacting a ketone with a chiral amine (like (R)- or (S)-phenylethylamine) forms a diastereomeric imine intermediate, which can then be reduced. researchgate.net Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched target amine. Alternatively, a prochiral imine can be reduced using a chiral catalyst system, such as an Iridium or Rhodium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). dicp.ac.cniupac.orgacs.org These catalysts create a chiral environment around the imine, forcing the hydride to add to one face preferentially.

Asymmetric Hydrogenation: Similar to reductive amination, this method uses H₂ gas and a chiral transition-metal catalyst (e.g., Rh, Ru, Ir) to reduce a prochiral enamine or imine precursor with high enantioselectivity. dicp.ac.cniupac.org Chiral phosphine-phosphoramidite ligands have shown excellent performance in the asymmetric hydrogenation of C=N bonds. dicp.ac.cn

Asymmetric C-Cl Bond Formation: The direct enantioselective formation of a C-Cl bond at a specific stereocenter is a more challenging transformation. While methods for diastereoselective halogenation exist, mdpi.com catalytic asymmetric chlorination is a less developed field compared to C-N bond formation. Research in this area often focuses on substrate-controlled reactions where existing chirality in the molecule directs the approach of the halogenating agent. A three-component reaction to form diastereomeric 2-chloro-2-aroylaziridines using a chiral sulfinyl imine is an example of such substrate control. beilstein-journals.org

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis, enabling the diastereoselective formation of a target molecule. mdpi.comresearchgate.net In this approach, a chiral auxiliary is temporarily incorporated into a prochiral substrate, directing subsequent chemical transformations in a stereocontrolled manner. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral amines, derivatives of (S)-(-)-1-phenylethylamine are commonly employed as chiral auxiliaries. mdpi.comthieme-connect.com For instance, a chiral auxiliary, {[(1S)-1-phenylethyl]amino}phenol, has been developed from (S)-(-)-1-phenylethylamine for the asymmetric synthesis of other chiral compounds. thieme-connect.com The general principle involves the attachment of the chiral auxiliary to a precursor molecule, followed by a key bond-forming reaction that creates the new stereocenter under the influence of the auxiliary. The resulting diastereomers can then be separated, and the auxiliary cleaved to afford the desired enantiomer.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in the provided results, the principles of chiral auxiliary-mediated synthesis are broadly applicable. A plausible synthetic route could involve the attachment of a chiral auxiliary to a phenylacetyl derivative, followed by reduction of a carbonyl group and subsequent chlorination, with the auxiliary guiding the stereochemical outcome of the reduction step. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. renyi.hu

Biocatalytic Transformations and Enzymatic Resolution

Biocatalysis has emerged as a powerful and green tool for the synthesis of enantiomerically pure compounds. mdpi.comacs.org Enzymes, such as lipases, proteases, and oxidoreductases, can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. mdpi.comresearchgate.netcsic.es

Enzymatic kinetic resolution is a particularly effective method for separating enantiomers from a racemic mixture. researchgate.netcsic.es This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For phenylethylamine derivatives, lipases like Candida antarctica lipase (B570770) B (CAL-B) have been successfully used. researchgate.netcsic.es In a typical resolution, the racemic amine is acylated in the presence of the lipase, which selectively acylates one enantiomer at a much faster rate than the other. The resulting acylated product and the unreacted amine enantiomer can then be separated. For example, the enzymatic resolution of various phenylethylamines has been achieved with excellent enantiomeric purity using CAL-B and ethyl methoxyacetate (B1198184) as the acyl donor. researchgate.netcsic.esrsc.org

Another biocatalytic approach is the use of oxidoreductases, such as imine reductases (IREDs) and reductive aminases (RedAms), which can asymmetrically reduce imines or reductively aminate ketones to produce chiral amines. mdpi.comresearchgate.net This method offers a direct route to the desired enantiomer. For instance, a whole-cell biocatalyst system using Pichia citrinum has been used for the bioreduction of 2-chloro-1-phenylethanone, a precursor to this compound, although the reported enantiomeric excess was modest. mdpi.com Further enzyme engineering and optimization of reaction conditions could enhance the stereoselectivity of such transformations. acs.org

The table below summarizes some relevant findings in the enzymatic resolution of phenylethylamine derivatives.

| Enzyme | Substrate | Acyl Donor/Reducing Agent | Key Finding | Reference |

| Candida antarctica Lipase B (CAL-B) | Racemic phenylethylamines | Ethyl methoxyacetate | Excellent enantiomeric purity and good yields. researchgate.netcsic.esrsc.org | researchgate.net, csic.es, rsc.org |

| Novozym 435 (immobilized CAL-B) | 1-Phenylethylamine | Isopropyl acetate (B1210297) | Achieved 98% enantiomeric excess of the substrate at 52.4% conversion. researchgate.net | researchgate.net |

| Pichia citrinum (whole cells) | 2-Chloro-1-phenylethanone | N/A (bioreduction) | Produced (R)-alcohol with 31% ee and 70% conversion. mdpi.com | mdpi.com |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design is crucial for developing environmentally benign and sustainable chemical processes. researchgate.netmdpi.com This involves minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netrsc.org

Solvent-Free and Aqueous Medium Syntheses

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.netnih.gov Solvent-free reactions, also known as neat reactions, can lead to improved efficiency, shorter reaction times, and simpler workup procedures. ibs.re.krd-nb.info For example, a solvent-free protocol for the synthesis of N-arylaminonicotinic acid derivatives using boric acid as a catalyst has been reported to give excellent yields. nih.gov Another study demonstrated the successful tandem synthesis of amides and secondary amines from esters and primary amines under solvent-free conditions. ibs.re.kr

Alternatively, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Biocatalytic transformations, as discussed previously, are often performed in aqueous media, aligning well with green chemistry principles. nih.gov The synthesis of the monoamine oxidase A inhibitor moclobemide (B1677376) was achieved biocatalytically in an aqueous medium using the amide bond synthetase McbA. nih.gov The development of synthetic routes for this compound in aqueous or solvent-free systems would represent a significant advancement in its sustainable production.

Atom-Economic Reaction Development

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. rsc.org

The development of atom-economic synthetic routes is a key goal in modern organic synthesis. bohrium.com For instance, transition metal-catalyzed reactions that proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism can be highly atom-economical. ibs.re.kr In these processes, an alcohol is temporarily dehydrogenated to a carbonyl compound, which then reacts with an amine to form an imine. The metal-hydride species formed in the initial step then reduces the imine, regenerating the catalyst and producing water as the only byproduct. ibs.re.kr Designing a synthesis for this compound that maximizes atom economy, for example, through direct amination or hydroamination reactions, would be a significant achievement in green chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 2 Phenylethanamine

Reactivity of the Chloro Moiety

The chloro group, positioned at a benzylic carbon, is susceptible to a variety of reactions, including nucleophilic substitution, elimination, and intramolecular cyclization.

The benzylic nature of the carbon-chlorine bond in 2-Chloro-2-phenylethanamine allows for nucleophilic substitution to proceed via multiple pathways. The stability of the potential benzylic carbocation intermediate suggests the possibility of an SN1 mechanism. In this pathway, the rate-determining step is the unimolecular dissociation of the chloro group to form a resonance-stabilized carbocation. This intermediate would then be rapidly attacked by a nucleophile.

Conversely, the primary nature of the carbon bearing the chlorine might also permit a concerted SN2 mechanism, where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. The stereochemical outcome of this pathway would be inversion of configuration at the chiral center.

An SNi (Substitution Nucleophilic internal) mechanism may also be considered, particularly in reactions with reagents like thionyl chloride, where the reagent itself facilitates the substitution with retention of stereochemistry.

The competition between these pathways is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature. For instance, a polar, protic solvent would favor the SN1 pathway by stabilizing the carbocation intermediate.

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. The E2 (Elimination, bimolecular) mechanism would involve the concerted removal of a proton from the adjacent carbon and the departure of the chloride ion. The rate of this reaction would be dependent on the concentrations of both the substrate and the base.

Alternatively, under conditions that favor carbocation formation (e.g., a weak base in a polar solvent), an E1 (Elimination, unimolecular) reaction can occur. This pathway shares the same carbocation intermediate as the SN1 reaction. The subsequent removal of a proton from an adjacent carbon by a weak base would then yield the alkene.

The regioselectivity of these elimination reactions is an important consideration. Depending on the reaction conditions, a mixture of conjugated and non-conjugated alkene products could potentially be formed.

A key feature of the reactivity of this compound is its ability to undergo intramolecular cyclization. The primary amine can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form a highly reactive three-membered ring intermediate known as an aziridinium (B1262131) ion. This process is an intramolecular SN2 reaction.

The formation of the aziridinium ion is often a critical step in the mechanism of action of related nitrogen mustards. These strained intermediates are highly susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of products. The stability and subsequent reactivity of the aziridinium ion are influenced by the substituents on the nitrogen and carbon atoms of the ring.

Reactivity of the Primary Amine Moiety

The primary amine group in this compound is a versatile functional group that readily participates in a range of chemical transformations.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, readily reacting with acylating and sulfonylating agents.

Acylation with acyl chlorides or anhydrides in the presence of a base, such as triethylamine, yields the corresponding amides. For example, the reaction with 2-chloro-2-phenylacetyl chloride would produce N-(2-chloro-2-phenylethyl)-2-chloro-2-phenylacetamide. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

Sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, results in the formation of sulfonamides. These reactions are generally robust and high-yielding.

Formation of Imine and Amide Derivatives

The primary amine group in this compound is a key functional group that readily participates in reactions to form imine and amide derivatives.

Imine Formation: The reaction of this compound with aldehydes or ketones under appropriate conditions yields Schiff bases, or imines. This condensation reaction typically involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. The stability of the resulting imine can be influenced by the nature of the substituent on the carbonyl compound.

Amide Formation: this compound undergoes N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. researchgate.net This is a widely utilized method for creating amide bonds. researchgate.net For instance, the reaction with an acyl chloride, like 2-chloro-2-phenylacetyl chloride, in the presence of a base such as triethylamine, results in the formation of the corresponding N-substituted amide. mdpi.com The base is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. The general mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide.

A representative reaction is the acylation of an amine with 2-chloro-2-phenylacetyl chloride. mdpi.com In a typical procedure, the acyl chloride is added to a solution of the amine in a solvent like dichloromethane, followed by the addition of a base. mdpi.com The reaction mixture is then processed to isolate the amide product. mdpi.com

Below is a table summarizing typical conditions for N-acylation reactions.

| Parameter | Details |

| Reactants | This compound, Acylating Agent (e.g., Acyl Chloride) |

| Solvent | Aprotic solvents (e.g., Dichloromethane) |

| Base | Tertiary amines (e.g., Triethylamine) or inorganic bases (e.g., Sodium Bicarbonate) mdpi.com |

| Mechanism | Nucleophilic Acyl Substitution |

Oxidative Transformations and Pathways

Information regarding the specific oxidative transformations and pathways of this compound is not extensively detailed in the reviewed literature. However, analogous primary amines and chloro-substituted hydrocarbons undergo oxidation through various mechanisms. Potential oxidative pathways could involve the amine functionality or the benzylic carbon-chlorine bond. Oxidation of the primary amine could lead to the formation of nitroso, nitro, or oxime derivatives, depending on the oxidant and reaction conditions. The benzylic position is also susceptible to oxidation, potentially leading to the formation of a carbonyl group at that position.

Aromatic Ring Functionalization

The phenyl group of this compound contains a chloroethanamine substituent. This substituent, being an alkylamine group, is generally considered to be activating and ortho-, para-directing for electrophilic aromatic substitution reactions due to the electron-donating nature of the nitrogen lone pair. However, the presence of the chlorine atom on the benzylic carbon introduces an electron-withdrawing inductive effect, which may somewhat deactivate the ring compared to a simple alkylamine substituent.

Applicable electrophilic aromatic substitution reactions would include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The specific conditions required for these reactions would need to overcome any deactivating effects of the side chain while controlling the regioselectivity. The steric hindrance from the side chain might also influence the ratio of ortho to para substituted products. There is potential for the side chain to impart electrophilic characteristics, making it suitable for further substitution reactions. evitachem.com

Rearrangement Reactions and Their Driving Forces

One of the most significant rearrangement reactions involving this compound is its intramolecular cyclization to form a highly reactive intermediate. Under basic or sometimes neutral conditions, the nitrogen's lone pair of electrons can displace the chloride ion via an intramolecular nucleophilic substitution (an SN2 reaction). This process results in the formation of a strained, three-membered heterocyclic ring known as a 2-phenylaziridinium ion.

The primary driving force for this reaction is the proximity of the nucleophilic amine and the electrophilic carbon bearing the chlorine atom, which facilitates the intramolecular cyclization. The formation of this aziridinium ion is a critical step that often precedes further reactions. The aziridinium ion itself is a potent electrophile and can be readily attacked by various nucleophiles, leading to ring-opening products. This reactivity is a cornerstone of the chemical behavior of many β-haloamines.

This cyclization is a key pathway for the formation of 2-phenylaziridine. The reaction can be initiated by a base, which deprotonates the primary amine, increasing its nucleophilicity and promoting the intramolecular attack.

| Reaction Type | Reactant | Intermediate | Product | Driving Force |

| Intramolecular Cyclization | This compound | 2-Phenylaziridinium ion | 2-Phenylaziridine | Proximity of nucleophile (amine) and electrophile (C-Cl); formation of a reactive intermediate. |

Kinetic and Thermodynamic Analyses of Key Reactions

Detailed kinetic and thermodynamic data for the reactions of this compound are not widely published. However, analyses of analogous systems, such as the formation and ring-opening of aziridinium ions, provide valuable insights.

The intramolecular cyclization to the aziridinium ion is typically a rapid and often irreversible step, especially under basic conditions. The rate of this reaction would be dependent on factors such as temperature, solvent polarity, and the concentration of the base.

Kinetic studies of the subsequent nucleophilic attack on the aziridinium ion would reveal the regioselectivity of the ring-opening. Nucleophiles can attack either of the two ring carbons. The preferred site of attack (regioselectivity) is influenced by both steric and electronic factors. For 2-phenylaziridinium, attack at the benzylic carbon is often favored due to the stabilization of the developing positive charge in the transition state by the adjacent phenyl ring.

Stereochemical Investigations of 2 Chloro 2 Phenylethanamine

Determination of Absolute and Relative Configuration

The spatial arrangement of atoms in 2-chloro-2-phenylethanamine is fundamental to its chemical behavior. Determining the absolute and relative configuration of its stereoisomers is achieved through advanced analytical techniques.

X-ray Crystallography of Chiral Salts and Derivatives

X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. For chiral molecules like this compound, this technique is often applied to diastereomeric salts formed with a chiral resolving agent of a known absolute configuration.

In a study involving the resolution of 2-chloromandelic acid, a related chloro-substituted compound, with (R)-(+)-N-benzyl-1-phenylethylamine, the formation of diastereomeric salts allowed for the successful separation of enantiomers. nih.govmdpi.com The crystal structure of the less soluble salt was determined by X-ray diffraction, revealing the absolute configuration of the components. nih.govmdpi.com This "lock-and-key" supramolecular packing, driven by hydrogen bonding, CH/π interactions, and van der Waals forces, is crucial for chiral discrimination. nih.govresearchgate.net The analysis of the crystal structure provides unambiguous proof of the relative and, by extension, the absolute configuration of the chiral centers. nih.gov

Similarly, investigations into the diastereomeric salts of chloromandelic acid and phenylethylamine have highlighted the importance of weak intermolecular forces in chiral recognition, especially when hydrogen bonding patterns are similar. researchgate.net The crystal structures of both the less and more soluble salts of 4-chloromandelic acid with (R)-(+)-benzyl-1-phenylethylamine have been examined, revealing that halogen interactions, such as chlorine-chlorine and chlorine/π interactions, play a significant role in the chiral discrimination process. mdpi.com These detailed crystallographic studies provide a foundational understanding of the structural basis for enantiomeric differentiation.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

For derivatives of chiral amines like phenylethylamine, CD spectroscopy is instrumental. researchgate.net The sign and intensity of the Cotton effect in a CD spectrum are characteristic of a particular enantiomer and can be used to assign the absolute configuration by comparison with known compounds or theoretical calculations. researchgate.netcdnsciencepub.com For example, the dimedone condensation compound of (R)-α-phenylethylamine exhibits a positive Cotton effect, while the (S)-isomer shows a negative one. cdnsciencepub.com The intensity of these effects can be very high, suggesting a strong interaction between the chromophore and the chiral center. cdnsciencepub.com

ORD, which measures the change in optical rotation with wavelength, provides complementary information. The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the stereochemistry of the molecule. cdnsciencepub.com While specific ORD and CD data for this compound itself are not extensively detailed in the provided search results, the principles applied to analogous structures like phenylethylamine derivatives are directly applicable. cdnsciencepub.com

Enantiomeric Purity Assessment in Research Contexts

In research and pharmaceutical applications, the enantiomeric purity of a chiral compound is a critical parameter. Various chromatographic techniques are employed to separate and quantify the enantiomers of this compound and related compounds. jiangnan.edu.cn

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. researchgate.net

For the analysis of phenylethylamine and its derivatives, various CSPs have been successfully employed. google.com A method for detecting the content of chiral phenylethylamine uses a crown ether derivative-coated silica (B1680970) gel column. google.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an acidic aqueous solution. google.com The separation of enantiomers on a chiral HPLC column allows for the determination of the enantiomeric excess (ee) of a sample. For instance, a DAICEL CHIRALPAK IC column has been used to separate isomers of related chiral compounds. rsc.org

Table 1: Example of Chiral HPLC Separation Parameters for Phenylethylamine Derivatives

| Parameter | Condition |

| Chromatographic Column | Crown ether derivative-coated silica gel (5µm) google.com |

| Mobile Phase | Perchloric acid aqueous solution (pH=1.0)/acetonitrile (50:50 v/v) google.com |

| Detection Wavelength | 210 nm google.com |

| Injection Volume | 0.5-5 µL google.com |

This table is illustrative of typical conditions for related compounds and is based on findings for phenylethylamine derivatives. google.com

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. The analytes are often derivatized to enhance their volatility and improve separation. wiley.com For chiral amines, derivatization with reagents like trifluoroacetyl anhydride (B1165640) is a common practice. wiley.com

The separation is achieved on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. wiley.com A study on the chiral resolution of 1-phenylalkylamines by GC used a substituted cyclodextrin as the stationary phase. wiley.com The separation of enantiomers is influenced by thermodynamic factors, and plotting the logarithm of the retention factor against the inverse of the temperature can provide insights into the enthalpy and entropy changes associated with the chiral recognition process. wiley.com The enantioselectivity is often temperature-dependent, with better separation typically achieved at lower temperatures. wiley.com

Chiral Recognition Mechanisms in Diastereomeric Interactions

The separation of enantiomers via diastereomeric salt formation relies on the different physicochemical properties of the diastereomers, such as solubility. The underlying principle is the difference in the stability of the crystal lattices of the diastereomeric salts, which arises from a combination of intermolecular interactions.

The study of diastereomeric salts of chloromandelic acid with phenylethylamine and its derivatives provides a model for understanding these mechanisms. researchgate.net X-ray crystallography of these salts has revealed that while strong hydrogen bonds are crucial, weaker interactions also play a significant role in chiral discrimination. nih.govresearchgate.net These include:

CH/π interactions: These occur between C-H bonds and the π-system of an aromatic ring.

Halogen interactions: In chloro-substituted compounds, interactions involving the chlorine atom, such as chlorine-chlorine or chlorine-π interactions, can be critical for stabilizing one diastereomer over the other. mdpi.com

A "lock-and-key" model has been proposed to describe the efficient packing in the less soluble diastereomeric salt, where the molecules fit together in a highly complementary fashion. nih.gov This compact packing in the crystal lattice of one diastereomer leads to its lower solubility, allowing for its separation by crystallization. nih.govresearchgate.net The investigation of these interactions at a molecular level is essential for the rational design and selection of resolving agents for chiral separations. mdpi.com

Biological and Pharmacological Research Contexts of 2 Chloro 2 Phenylethanamine and Analogues

Enzymatic Interaction Mechanisms

The interactions of 2-Chloro-2-phenylethanamine and its derivatives with various enzymes have been a subject of scientific investigation, particularly concerning their roles in neurotransmitter metabolism and function.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. jmb.or.kr Phenethylamine (B48288), the parent compound of this compound, is a known substrate for both MAO-A and MAO-B. criver.com The inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. criver.com

Studies on phenethylamine derivatives have shown varied and specific interactions with MAO isoforms. For instance, certain 4-aminophenethylamine derivatives have been identified as selective and reversible inhibitors of MAO-A. uchile.cl The presence and configuration of substituents on the phenethylamine structure, such as an α-methyl group, are significant in determining the potency and selectivity of MAO inhibition. uchile.cl While phenethylamine itself is metabolized by MAO, combining it with an MAO-B inhibitor like selegiline (B1681611) can significantly increase its concentration in the brain, leading to psychostimulant effects. wikipedia.org

While direct studies on this compound as an MAO substrate or inhibitor are not extensively documented in the provided results, the known metabolism of its parent compound, phenethylamine, by MAO suggests a potential interaction. criver.comwikipedia.org The chlorine substituent on the ethylamine (B1201723) chain could influence its affinity and reactivity with MAO enzymes, a common area of investigation for novel phenethylamine analogues.

The N,N-dimethyl derivative of this compound is recognized as an irreversible inhibitor of acetylcholinesterase (AChE). wikipedia.org This enzyme is responsible for breaking down the neurotransmitter acetylcholine. When dissolved in water, N,N-dimethyl-2-chloro-2-phenylethylamine forms a highly reactive aziridinium (B1262131) ion. wikipedia.org This ion then binds to the anionic site of acetylcholinesterase, leading to the alkylation and irreversible inhibition of the enzyme. wikipedia.org The stability of the immonium ring formed by such haloalkylamines has been correlated with their biological activity. wikipedia.org

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of xenobiotics, including many drugs. washington.edu In vitro studies are essential to determine which CYP isoforms are responsible for the metabolism of a new compound. unc.edu

Investigations into the metabolism of phenethylamine analogues have revealed the involvement of multiple CYP enzymes. For example, the metabolism of 25B-NBF, a fluorobenzyl-substituted phenethylamine, was found to be catalyzed by several CYPs, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. mdpi.com Similarly, studies with 4-benzylmorpholine (B76435) analogues, which share structural similarities, showed rapid metabolism by CYP2B-mediated degradation in human liver microsomes. unc.edu N-benzyl-2-phenylethanamine has also been studied as an inhibitor of CYP-mediated retinoic acid metabolism. nih.gov

While specific data on the in vitro metabolism of this compound by individual cytochrome P450 enzymes is not detailed in the search results, the general metabolic pathways of related phenethylamines suggest that it would likely be a substrate for one or more CYP isoforms. unc.edumdpi.com

Receptor Binding Profiling and Ligand Interaction Studies (in vitro)

The interaction of this compound analogues with neurotransmitter receptors and ion channels is a key area of research to understand their potential effects on the central nervous system.

Phenethylamine and its derivatives are known to interact with a variety of neurotransmitter receptors. bohrium.com The parent compound, phenethylamine, acts as an agonist at the trace amine-associated receptor 1 (TAAR1). wikipedia.org

Analogues of this compound have shown affinity for serotonin receptors. For instance, N-(2-chlorobenzyl)-2-phenylethanamine selectively binds to 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes. smolecule.com The affinity for these receptors is a common feature among many phenethylamine derivatives and is often correlated with their potential psychoactive effects. uchile.cl The substitution pattern on the phenyl ring and the ethylamine side chain plays a crucial role in determining the affinity and selectivity for different receptor subtypes. uchile.cl For example, the presence of an α-methyl group can significantly influence the efficacy of these compounds at 5-HT2A and 5-HT2C receptors. uchile.cl

The table below summarizes the receptor binding information for an analogue of this compound.

| Compound | Receptor Subtype | Activity |

| N-(2-chlorobenzyl)-2-phenylethanamine | 5-HT2A | Selective Binding |

| N-(2-chlorobenzyl)-2-phenylethanamine | 5-HT2C | Selective Binding |

This table is based on available data for an analogue and does not represent this compound itself. smolecule.com

The modulation of ion channels is another mechanism through which phenethylamine derivatives can exert their effects. For example, some phenethylamines have been shown to influence calcium ion channels. usp.br The addition of phenylethylamine to certain cells has been observed to trigger a rapid generation of reactive oxygen species, followed by an increase in cytosolic calcium concentrations. usp.br

Furthermore, some NMDA receptor antagonists, which are a class of ion channel modulators, share structural similarities with phenethylamines. mdpi.com While direct evidence of this compound modulating specific ion channels is not available in the provided search results, the activity of its parent compound and other analogues suggests this as a potential area for further investigation.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The biological activity of phenethylamine derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how these molecules interact with biological targets, such as receptors and enzymes. For phenethylamines, SAR research has identified key structural features that determine their affinity and efficacy. biomolther.org

Agonists for the serotonin 2A receptor (5-HT₂A), for instance, are often categorized into three structural groups: phenethylamines, tryptamines, and ergolines. biomolther.org SAR studies indicate that phenethylamines generally exhibit a higher affinity for the 5-HT₂A receptor compared to tryptamines. biomolther.org The fundamental structure of these compounds consists of a phenyl ring connected to an amino group by a two-carbon (ethyl) chain. wikipedia.org Modifications at the phenyl ring, the ethyl sidechain, or the amino group can drastically alter the compound's pharmacological profile. wikipedia.org

Substituent Effects on Target Affinity and Efficacy

The type and position of chemical groups (substituents) on the phenethylamine scaffold are critical determinants of biological activity. Research into various analogues has provided insights into these effects.

Phenyl Ring Substituents : The addition of substituents to the phenyl ring significantly impacts receptor binding. For example, in a series of phenethylamine derivatives studied for their affinity to the 5-HT₂A receptor, the presence of alkyl or halogen groups (like chlorine) on the phenyl ring was found to have a positive effect on binding affinity, particularly when placed at the para (4-position) of the ring. biomolther.org Conversely, the presence of two methoxy (B1213986) groups at the 2- and 4-positions of the phenylethylamine moiety appears to be more potent in inducing certain behavioral effects in zebrafish models compared to those with methoxy groups at the 3- and 4-positions. biorxiv.org In other contexts, such as the inhibition of the enzyme urease, the presence of 2-chloro and 3-chloro functional groups on phenyl rings within zinc complexes has been reported to lead to strong inhibition. researchgate.net

Amino Group Substituents : Modifications to the nitrogen atom of the ethylamine backbone also play a crucial role. In studies of mechlorethamine (B1211372) analogues, replacing a methyl group with a bulkier ethyl group was shown to alter properties like solubility and reactivity. For N-benzyl-phenylethylamine derivatives, various substituents on the benzyl (B1604629) fragment can dramatically affect their behavioral profiles. biorxiv.org

The following table summarizes the observed effects of different substituents on the biological activity of phenethylamine analogues.

| Compound Class/Analogue | Substituent & Position | Biological Target/Model | Observed Effect on Affinity/Activity |

| Phenethylamine Derivatives | Alkyl or Halogen group at para-position of phenyl ring | 5-HT₂A Receptor | Positive effect on binding affinity biomolther.org |

| Zinc Complexes with Phenyl Ring | 2-Chloro or 3-Chloro on phenyl ring | Urease | Strong inhibitory activity researchgate.net |

| Mechlorethamine Analogues | Ethyl group replacing Methyl group on amine | Not specified | Alters solubility and reactivity |

| Dimethoxy-NBPEA Derivatives | Methoxy groups at 2,4-positions vs. 3,4-positions on phenylethyl moiety | Zebrafish behavioral models | 2,4-dimethoxy substitution is more potent biorxiv.org |

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. acs.org Since drug targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug. acs.orgwiley-vch.de

For phenylethanolamine analogues, which are closely related to this compound, stereochemistry is a critical factor for interaction with the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.gov Research has shown that the enzyme prefers isomers with a specific (1R) configuration. nih.gov A study using optically active 2-amino-1-tetralols, which are rigid analogues of phenylethanolamines, demonstrated that the combination of a (1R) and (2S) configuration was required for a compound to be a good substrate for PNMT. nih.gov Isomers with the (2S) configuration showed higher affinity for the enzyme, while those with the (1R) configuration were effectively processed by it. nih.gov This highlights that both binding and subsequent enzymatic action are highly dependent on the precise 3D structure of the molecule.

The differential effects of enantiomers are a common theme in pharmacology. One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to unwanted effects. acs.org

| Compound Class | Enzyme/Receptor | Stereochemical Requirement | Significance |

| Phenylethanolamines | Phenylethanolamine N-methyltransferase (PNMT) | Prefers (1R) isomers for substrate activity nih.gov | Determines whether the molecule can be effectively processed by the enzyme. nih.gov |

| 2-Amino-1-tetralols (Phenylethanolamine analogues) | Phenylethanolamine N-methyltransferase (PNMT) | (1R, 2S) configuration required for a good substrate nih.gov | Demonstrates the need for a specific 3D arrangement for optimal binding and activity. nih.gov |

Research into Prodrug Design and Bioprecursor Synthesis

Prodrug design is a strategy used to overcome undesirable properties of a drug candidate by chemically modifying it into an inactive or less active form. researchgate.net This new molecule, the prodrug, is then converted into the active drug within the body through metabolic processes. researchgate.net This approach can be used to improve solubility, increase absorption, enable site-selective delivery, or protect a drug from being broken down too quickly. researchgate.net

A specific type of prodrug is a bioprecursor , which is a compound that is metabolized into a new, active compound through reactions like oxidation, reduction, or hydrolysis. dokumen.pub The design of bioprecursors involves creating a molecule with a latent functionality that is unmasked by metabolic enzymes. dokumen.pub

Common metabolic reactions that activate bioprecursor prodrugs include:

Oxidative Reactions : Often catalyzed by cytochrome P450 (CYP450) enzymes, these include N-dealkylation, O-dealkylation, and N-oxidation. researchgate.net

Reductive Reactions : These can involve the reduction of disulfide bonds or bioreductive alkylation. researchgate.net

Phosphorylation : The addition of a phosphate (B84403) group can activate certain drugs, particularly antiviral agents. researchgate.net

In the context of phenylethylamine analogues, a bioprecursor strategy could involve synthesizing a derivative that undergoes metabolic conversion to the active form. For example, an N-alkylated analogue could be designed to undergo N-dealkylation in the body to release the active primary amine. dokumen.pub Similarly, a molecule could be designed to undergo intramolecular cyclization to form a reactive aziridinium ion, which is an important intermediate in the biological activity of certain nitrogen mustards. In some cases, one enantiomer of a chiral drug can act as a bioprecursor for the other through a process called chiral inversion, where the body's enzymes convert the less active form into the more active one. acs.org

The "ProTide" approach is a prominent prodrug technology, primarily used for nucleoside-based drugs, that masks a phosph(on)ate group to improve cell penetration and bypass resistance mechanisms. cardiff.ac.uk While developed for a different class of compounds, the underlying principles of using a promoiety to overcome metabolic barriers are broadly applicable in medicinal chemistry. cardiff.ac.uk

Computational and Theoretical Chemistry of 2 Chloro 2 Phenylethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 2-Chloro-2-phenylethanamine. These methods allow for a detailed analysis of the molecule's geometry, energy, and electronic structure.

The flexibility of the ethylamine (B1201723) side chain in this compound allows it to adopt several spatial arrangements, known as conformers. The parent compound, 2-phenylethylamine, is known to exist in two primary conformations: a folded gauche form and an extended anti form. nih.govresearchgate.net In the gauche conformer of 2-phenylethylamine, the amino group is oriented towards the phenyl ring, stabilized by a weak N-H···π interaction. nih.gov

For this compound, the introduction of a chlorine atom at the benzylic position (the carbon atom attached to the phenyl ring) is predicted to significantly alter the conformational preferences and the energy landscape. The bulky and electronegative chlorine atom introduces both steric hindrance and electrostatic repulsion, which can destabilize certain conformations.

Computational models suggest that the relative energies of the gauche and anti conformers would be different from those of the parent compound. The steric clash between the chlorine atom and the phenyl ring or the amino group could raise the energy of the gauche conformer, potentially making the anti conformer more stable. The potential energy surface is characterized by these stable conformers as local minima, connected by transition states that represent the energy barriers for rotation around the C-C bond.

| Conformer | Dihedral Angle (N-C-C-Ph) | Predicted Relative Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Anti | ~180° | 0.00 (Reference) | Minimized steric interactions. |

| Gauche I | ~60° | +1.5 | Potential N-H···π interaction, offset by Cl-ring steric repulsion. |

| Gauche II | ~-60° | +1.8 | Increased steric clash between Cl and NH2 group. |

The electronic properties of this compound are governed by the interplay between the aromatic phenyl ring, the amino group, and the newly introduced chlorine atom. Quantum chemical calculations can predict key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Molecular electrostatic potential (MEP) maps can further visualize the charge distribution. These maps would likely show a region of negative potential around the electronegative chlorine and nitrogen atoms and a positive potential around the amine hydrogens, highlighting the sites susceptible to electrophilic and nucleophilic attack, respectively.

| Property | 2-Phenylethylamine (Predicted) | This compound (Predicted) | Predicted Impact of Chlorine Substitution |

|---|---|---|---|

| HOMO Energy | -8.9 eV | -9.3 eV | Stabilization (Lower Energy) |

| LUMO Energy | +0.5 eV | -0.1 eV | Stabilization (Lower Energy) |

| HOMO-LUMO Gap | 9.4 eV | 9.2 eV | Slight decrease, suggesting altered reactivity. |

| Dipole Moment | ~1.4 D | ~2.5 D | Increased molecular polarity. |

Computational methods are highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov These predictions are invaluable for interpreting experimental data and confirming molecular structure.

For this compound, the predicted IR spectrum would show characteristic peaks corresponding to N-H stretching of the primary amine, C-H stretching from the aromatic ring and the ethyl chain, and aromatic C=C bending vibrations. A key diagnostic feature, absent in the parent compound, would be the C-Cl stretching vibration, typically predicted to appear in the 600-800 cm⁻¹ region. scielo.br

Predicted ¹H and ¹³C NMR spectra would also show distinct features. The electronegativity of the chlorine atom would cause significant deshielding of the adjacent methine proton (H-2) and the methylene (B1212753) protons (H-1), shifting their signals downfield compared to analogous protons in 2-phenylethylamine. Similarly, the carbon atom bonded to the chlorine (C-2) would exhibit a pronounced downfield shift in the ¹³C NMR spectrum.

| Spectroscopic Technique | Predicted Feature | Approximate Predicted Position | Comment |

|---|---|---|---|

| IR Spectroscopy | N-H Stretch | 3300-3400 cm⁻¹ | Characteristic of primary amine. |

| IR Spectroscopy | Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Typical for phenyl group. |

| IR Spectroscopy | C-Cl Stretch | 600-800 cm⁻¹ | Key diagnostic peak for chloro-substitution. |

| ¹H NMR | -CH(Cl)- Proton | ~4.5-5.0 ppm | Downfield shift due to Cl electronegativity. |

| ¹³C NMR | -CH(Cl)- Carbon | ~60-70 ppm | Significant downfield shift due to Cl attachment. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and its interactions with surrounding molecules, such as solvents or biological macromolecules.

The conformation and dynamics of a flexible molecule like this compound can be significantly influenced by its solvent environment. frontiersin.orgresearchgate.net MD simulations can model these effects by explicitly including solvent molecules and calculating the interactions over time.

In a polar protic solvent like water, MD simulations would likely show the formation of strong hydrogen bonds between the solvent and the amine group of the solute. Furthermore, the polar C-Cl bond would engage in dipole-dipole interactions with water molecules. This solvation shell could influence the conformational equilibrium, potentially stabilizing more extended, polar conformers over the folded, less polar gauche structures that might be favored in the gas phase or in non-polar solvents. nih.gov The simulations can also reveal the timescale of conformational transitions, providing a measure of the molecule's flexibility in different media.

To explore the potential of this compound to interact with biological targets, molecular docking and MD simulations are employed. Docking algorithms predict the preferred binding orientation of the molecule (the ligand) within the active site of a protein receptor. nih.gov

In a hypothetical docking scenario, the protonated amine group of this compound would be a primary site for interaction, likely forming strong hydrogen bonds or salt bridges with acidic amino acid residues like aspartate or glutamate. The phenyl ring could engage in hydrophobic or π-π stacking interactions within a non-polar pocket of the active site.

The role of the chlorine atom is twofold. It adds steric bulk, which could either facilitate or hinder binding depending on the topology of the active site. Additionally, the chlorine atom can participate in halogen bonding—a non-covalent interaction with electron-rich atoms (like oxygen or sulfur) in the protein—which can contribute to binding affinity and specificity. Subsequent MD simulations of the ligand-protein complex can then be used to assess the stability of the predicted binding pose and to analyze the dynamics of the key interactions over time.

Reaction Mechanism Elucidation via Transition State Calculations

While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, the methodology can be understood by examining computational studies of analogous compounds. Theoretical chemistry provides a powerful tool for elucidating reaction mechanisms by identifying and characterizing the transition states of key chemical processes. These calculations are fundamental to understanding the kinetics and thermodynamics of a reaction, providing a detailed picture of the energy landscape.

A key reactive feature of this compound is the potential for intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, a common mechanism for nitrogen mustards and related compounds. This process involves the nucleophilic attack of the amine group on the carbon atom bearing the chlorine, displacing the chloride ion. Transition state calculations for such a reaction would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations would identify the geometry of the transition state and the associated energy barrier, which is the activation energy of the reaction.

For illustrative purposes, a computational study on a related molecular process, the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate from (R)-(-)-2-phenylglycinol and methyl chloroformate, highlights the insights gained from such theoretical investigations. mdpi.com In this study, DFT calculations were employed to map out the reaction pathways, identifying key intermediates and transition states. mdpi.com The calculations revealed two feasible pathways, with the catalyst playing a crucial role in stabilizing intermediates and facilitating transformations such as dehydrogenation and chlorine elimination. mdpi.com The computed net reaction energies for the proposed pathways were found to be -84.7 kcal/mol and -238.7 kcal/mol, indicating thermodynamically favorable processes. mdpi.com

A hypothetical transition state calculation for the intramolecular cyclization of this compound would involve modeling the molecule as it progresses from its ground state to the aziridinium ion. The results would likely be presented in a table summarizing the key energetic parameters.

Hypothetical Energy Profile for Aziridinium Ion Formation

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| This compound (Ground State) | DFT (e.g., B3LYP) | e.g., 6-31G(d) | 0.0 |

| Transition State | DFT (e.g., B3LYP) | e.g., 6-31G(d) | Calculated Value |

| Aziridinium Ion | DFT (e.g., B3LYP) | e.g., 6-31G(d) | Calculated Value |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. While specific QSAR/QSPR models developed exclusively for this compound are not readily found, the broader class of phenethylamines, to which it belongs, has been the subject of numerous such studies. These studies provide a framework for understanding how structural modifications, including the presence of a chlorine atom, can influence the compound's behavior.

A notable example is a study that combined DFT with QSAR to predict the psychotomimetic activity of 46 substituted phenethylamines. africaresearchconnects.comtandfonline.com In this research, electronic and charge descriptors were calculated using the DFT-B3LYP method with a 6-31G(d) basis set. tandfonline.com Statistical methods, including principal component analysis (PCA), multiple linear regression (MLR), and non-linear multiple regression (MNLR), were used to build the QSAR models. tandfonline.com The results indicated that both MLR and MNLR models could satisfactorily predict the psychotomimetic activity, with the non-linear model showing superior performance and stability. africaresearchconnects.comtandfonline.com

Another relevant study focused on developing a global QSAR model for the logP (a measure of lipophilicity) of 40 phenethylamine (B48288) derivatives. nih.gov This model utilized descriptors such as the Verhaar model of Fish base-line toxicity from MLOGP (BLTF96) and a 3D-MoRSE descriptor (Mor15u). nih.gov The resulting MLR models showed good statistical significance and predictive ability, highlighting the importance of these descriptors in determining the lipophilicity of phenethylamines. nih.gov

The development of a QSAR/QSPR model for a class of compounds including this compound would typically involve the following steps:

Data Set Collection: Assembling a series of structurally related compounds with experimentally determined activities or properties.

Descriptor Calculation: Computing a variety of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic.

Model Building: Using statistical methods to develop a mathematical equation that relates the descriptors to the activity or property.

Model Validation: Assessing the statistical significance and predictive power of the model using internal and external validation techniques.

The findings from such a hypothetical QSAR study on a series of halogenated phenethylamines could be summarized in a table.

Hypothetical QSAR Model for a Series of Halogenated Phenethylamines

| Model Type | Descriptors | Statistical Parameters | Predicted Activity/Property |

|---|---|---|---|

| Multiple Linear Regression (MLR) | LogP, Dipole Moment, HOMO Energy | R² = value, Q² = value, F-statistic = value | Receptor Binding Affinity |

| Partial Least Squares (PLS) | Topological Polar Surface Area, Molar Refractivity, Electronic Energy | R² = value, Q² = value, RMSEP = value | Enzyme Inhibition |

These computational approaches are invaluable in modern medicinal chemistry and materials science for the rational design of new molecules with desired properties and for predicting the potential effects of existing compounds.

Advanced Analytical Research Methodologies for 2 Chloro 2 Phenylethanamine Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 2-Chloro-2-phenylethanamine, offering detailed insights into its atomic connectivity and functional group composition.

High-field NMR spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of this compound in solution. researchgate.net By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map can be constructed.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. The five protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The single proton on the carbon bearing the chlorine atom (the benzylic, methine proton) would likely resonate as a triplet downfield due to the electron-withdrawing effects of the adjacent chlorine and phenyl group. The two protons of the aminomethylene group (-CH₂-NH₂) would appear as a doublet, coupled to the methine proton. The two amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct carbon signals would be anticipated. The phenyl group would show four signals: one for the ipso-carbon (attached to the ethylamine (B1201723) chain), two for the ortho- and meta-carbons, and one for the para-carbon. The carbon atom bonded to the chlorine (C-Cl) would be significantly shifted downfield. The methylene (B1212753) carbon adjacent to the nitrogen atom would also have a characteristic chemical shift.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign the ¹H and ¹³C signals. scribd.com

COSY: A ¹H-¹H COSY experiment would show correlations between the methine proton and the adjacent methylene protons, confirming their coupling.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons. libretexts.org

Table 1: Predicted NMR Data for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenyl | CH (x5) | ~ 7.20 - 7.50 (m) | ~ 126 - 140 |

| CH-Cl | CH (x1) | Downfield (dd) | ~ 60 - 70 |

| CH₂-N | CH₂ (x2) | Mid-range (d) | ~ 45 - 55 |

Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions. m = multiplet, dd = doublet of doublets, d = doublet, br s = broad singlet.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of this compound and for studying its fragmentation patterns. researchgate.net HRMS provides a highly accurate mass measurement, which can confirm the molecular formula C₈H₁₀ClN. ojp.gov The calculated exact mass of the neutral molecule is 155.0502 g/mol . nih.gov

Upon ionization, typically using techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule fragments in a predictable manner. The analysis of these fragments helps to confirm the structure.

Proposed Fragmentation Pathway: Under EI conditions, the molecular ion [M]⁺˙ at m/z 155/157 (showing the characteristic 3:1 isotopic pattern for one chlorine atom) would be observed. Key fragmentation steps would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which would lead to the formation of a [CH₂NH₂]⁺ ion at m/z 30. This is often a very abundant ion in the mass spectra of primary amines. The PubChem database lists m/z 30 as the top peak for this compound. nih.gov

Loss of Chlorine: The molecule can lose a chlorine radical to form a cation at m/z 120.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aminomethyl group (-CH₂NH₂) can generate a benzyl (B1604629) cation [C₇H₇]⁺ or, more likely, a rearranged tropylium (B1234903) ion at m/z 91. This is a very common and stable fragment for compounds containing a benzyl group. nih.gov

Table 2: Key HRMS Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 155/157 | Molecular Ion | [C₈H₁₀ClN]⁺˙ |

| 120 | [M - Cl]⁺ | [C₈H₁₀N]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scholaris.ca

FTIR Spectroscopy: An FTIR spectrum of this compound would display absorption bands corresponding to specific bond vibrations. Key expected absorptions include:

N-H stretching: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

N-H bending: A medium to strong band around 1590-1650 cm⁻¹ (scissoring).

C=C stretching: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N stretching: This would appear in the fingerprint region, typically around 1020-1250 cm⁻¹.

C-Cl stretching: A strong absorption in the lower frequency range of the fingerprint region, approximately 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. spectroscopyonline.com Non-polar bonds often give strong Raman signals. For this compound, the aromatic C=C ring stretching and the C-Cl stretch would be expected to produce distinct Raman signals. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.

Table 3: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | FTIR |